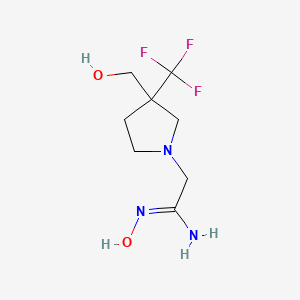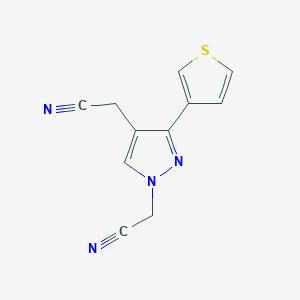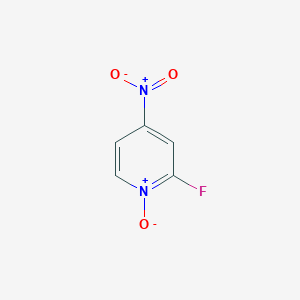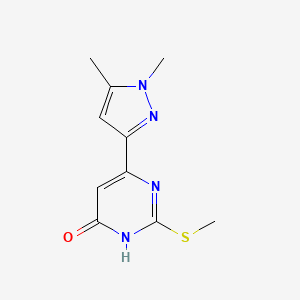
5-Hydroxymethyl-3-(m-trifluoromethylphenyl)-2-oxazolidinone carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxymethyl-3-(m-trifluoromethylphenyl)-2-oxazolidinone carbamate is a complex organic compound characterized by the presence of a trifluoromethyl group, an oxazolidinone ring, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxymethyl-3-(m-trifluoromethylphenyl)-2-oxazolidinone carbamate typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of m-trifluoromethylphenyl isocyanate with 5-hydroxymethyl-2-oxazolidinone under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput. The process may include purification steps such as recrystallization or chromatography to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxymethyl-3-(m-trifluoromethylphenyl)-2-oxazolidinone carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxazolidinone ring can be reduced to form a more saturated ring structure.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 5-formyl-3-(m-trifluoromethylphenyl)-2-oxazolidinone or 5-carboxy-3-(m-trifluoromethylphenyl)-2-oxazolidinone.
Reduction: Formation of 5-hydroxymethyl-3-(m-trifluoromethylphenyl)-2-oxazolidinone derivatives with a more saturated ring.
Substitution: Formation of substituted derivatives with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
5-Hydroxymethyl-3-(m-trifluoromethylphenyl)-2-oxazolidinone carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 5-Hydroxymethyl-3-(m-trifluoromethylphenyl)-2-oxazolidinone carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the oxazolidinone ring can participate in hydrogen bonding and other interactions. The carbamate group can also contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxymethyl-3-(p-trifluoromethylphenyl)-2-oxazolidinone carbamate
- 5-Hydroxymethyl-3-(o-trifluoromethylphenyl)-2-oxazolidinone carbamate
- 5-Hydroxymethyl-3-(m-difluoromethylphenyl)-2-oxazolidinone carbamate
Uniqueness
5-Hydroxymethyl-3-(m-trifluoromethylphenyl)-2-oxazolidinone carbamate is unique due to the specific positioning of the trifluoromethyl group on the meta position of the phenyl ring. This positioning can influence the compound’s electronic properties and reactivity, making it distinct from its ortho- and para-substituted counterparts.
Properties
CAS No. |
29218-20-0 |
|---|---|
Molecular Formula |
C12H11F3N2O4 |
Molecular Weight |
304.22 g/mol |
IUPAC Name |
[2-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-5-yl]methyl carbamate |
InChI |
InChI=1S/C12H11F3N2O4/c13-12(14,15)7-2-1-3-8(4-7)17-5-9(21-11(17)19)6-20-10(16)18/h1-4,9H,5-6H2,(H2,16,18) |
InChI Key |
JYSSCCVCVRQRKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=CC(=C2)C(F)(F)F)COC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(AlphaR)-Alpha-Methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-2-naphthalenemethanamine Hydrochloride](/img/structure/B13426297.png)
![(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid](/img/structure/B13426305.png)
![(2R,3R,4S,5S,6S)-2-(2,4-dibromophenoxy)-6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13426308.png)



![5-Cyano-5H-dibenzo[b,d]thiophenium triflate](/img/structure/B13426319.png)
![4-(6-Oxa-2-azaspiro[4.5]decan-2-yl)aniline](/img/structure/B13426328.png)
![4-[(4-Chloro-3-fluorophenyl)amino]-6-nitroquinazolin-7-ol](/img/structure/B13426331.png)

![1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methyl-5-nitrobenzene](/img/structure/B13426355.png)

![[3-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]methanol](/img/structure/B13426371.png)
![(Z)-N'-hydroxy-2-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13426378.png)
